N-(4-methoxybenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine
Description
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features a unique structure with two oxadiazole rings and methoxyphenyl groups
Properties
Molecular Formula |
C19H18N6O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[5-[(4-methoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C19H18N6O4/c1-26-14-7-3-12(4-8-14)11-20-19-22-18(24-28-19)16-17(25-29-23-16)21-13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,25)(H,20,22,24) |
InChI Key |
OHQWUJVKUHTMOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NO2)C3=NON=C3NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH₄) as a reducing agent . The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out at room temperature to ensure the stability of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as lithium aluminum hydride (LiAlH₄) or iron can enhance the efficiency of the reduction process . Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions using NaBH₄ or LiAlH₄ can convert the compound into its reduced forms.
Substitution: The methoxyphenyl groups can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The methoxyphenyl groups play a crucial role in enhancing the compound’s binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHOXYPHENYL)AMINOMETHYL]-6-METHOXYPHENOL
- 2-[(4-METHOXYANILINO)METHYL]PHENOL
- 2-(ANILINOMETHYL)PHENOL
Uniqueness
Compared to these similar compounds, 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE stands out due to its dual oxadiazole rings, which provide enhanced stability and reactivity. This unique structure allows for a broader range of applications and more efficient interactions with molecular targets.
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